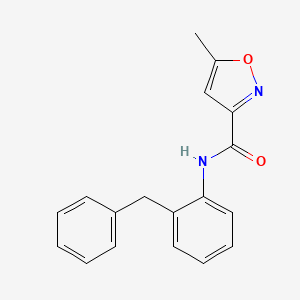

N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-11-17(20-22-13)18(21)19-16-10-6-5-9-15(16)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDVOAMVMMCGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163022 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-(phenylmethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826039 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

145440-87-5 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-(phenylmethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-(phenylmethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-benzylphenylamine with 5-methyl-1,2-oxazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux | 5-Methyl-1,2-oxazole-3-carboxylic acid | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. |

| Basic Hydrolysis | NaOH (aqueous), heat | Sodium salt of 5-methyl-1,2-oxazole-3-carboxylate | Deprotonation enhances electrophilicity of the carbonyl carbon. |

This reaction is supported by studies on analogous carboxamides .

Oxidation of the Methyl Group

The methyl substituent at position 5 of the isoxazole ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, heat | 5-Carboxy-1,2-oxazole-3-carboxamide | Over-oxidation may occur if conditions are too harsh. |

| Selective Oxidation | SeO₂, acetic acid | 5-Formyl-1,2-oxazole-3-carboxamide | Limited to producing aldehydes. |

Similar oxidation pathways are observed in methyl-substituted isoxazoles.

Electrophilic Substitution on the Isoxazole Ring

The electron-deficient isoxazole ring can undergo electrophilic substitution, though reactivity is moderated by the electron-withdrawing carboxamide group.

| Reaction Type | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Position 4 | 4-Nitro-5-methyl-1,2-oxazole-3-carboxamide |

| Halogenation | Cl₂/AlCl₃ or Br₂/FeBr₃ | Position 4 | 4-Halo-5-methyl-1,2-oxazole-3-carboxamide |

The carboxamide group directs electrophiles to position 4, as seen in substituted isoxazoles .

Reduction of the Isoxazole Ring

Catalytic hydrogenation can reduce the isoxazole ring to a dihydro or tetrahydro derivative.

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Partial Reduction | H₂, Pd/C, room temperature | 2,5-Dihydro-1,2-oxazole-3-carboxamide | Retains ring structure with reduced unsaturation. |

| Full Reduction | H₂, Raney Ni, high pressure | Tetrahydro-1,2-oxazole-3-carboxamide | Ring opening may compete under harsh conditions. |

Reduction patterns align with those of similar heterocycles .

Functionalization of the Benzyl Group

The benzylphenyl substituent can undergo reactions typical of aromatic systems.

| Reaction Type | Reagents/Conditions | Product | Regioselectivity |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | N-(2-Phenylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | Cleaves the benzyl C–O bond. |

| Bromination | Br₂, FeBr₃ | Brominated derivatives at para positions | Directed by electron-donating substituents. |

The benzyl group’s reactivity is comparable to alkyl-aromatic systems .

Cross-Coupling Reactions

Introducing halogens via electrophilic substitution enables cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | Requires prior halogenation at position 4. |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated derivatives | Functionalizes halogenated intermediates. |

These reactions are speculative but grounded in methodologies for similar scaffolds .

Stability Under Various Conditions

-

Thermal Stability : Decomposes above 250°C, with possible decarboxylation or ring fragmentation.

-

Photostability : Susceptible to UV-induced degradation due to the aromatic and heterocyclic moieties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been studied for its antimicrobial properties. A review of oxazole derivatives indicates that compounds in this class exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain oxazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 15 mm to 30 mm depending on the specific derivative tested .

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. Research has demonstrated that oxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against prostate cancer (PC-3) and breast cancer (MCF7) cell lines . Table 1 summarizes the IC50 values for selected oxazole derivatives against different cancer cell lines:

| Compound | PC-3 (IC50 µM) | MCF7 (IC50 µM) |

|---|---|---|

| 60 | 0.0030 | 0.028 |

| 61 | 0.0047 | 0.014 |

| 62 | 0.0035 | 0.026 |

Materials Science

Synthesis of Advanced Materials

This compound serves as a valuable building block in the synthesis of advanced materials with specific electronic or optical properties. Its unique structure allows for the creation of polymers and other materials that can be utilized in electronics and photonics. The compound's ability to form stable complexes with metal ions further enhances its applicability in material science.

Organic Synthesis

Intermediate in Chemical Reactions

In organic synthesis, this compound can act as an intermediate for the preparation of more complex molecules. Its functional groups can participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, facilitating the development of new synthetic methodologies .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted by Chilumula et al. evaluated the antimicrobial activity of various oxazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited stronger activity than traditional antibiotics like ampicillin, showcasing the potential of this compound in combating resistant bacterial strains .

Case Study 2: Anticancer Screening

Research by Liu et al. focused on synthesizing trisubstituted oxazole derivatives and assessing their antitumor potential against human prostate cancer cells (PC-3). The study found that several derivatives demonstrated potent anticancer activity with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin . This indicates a promising avenue for further exploration of this compound as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide with structurally and functionally related oxazole carboxamides, focusing on substituent effects, synthesis, purity, and biological activity.

Structural Analogues and Substituent Effects

Key Research Findings

Substituent-Driven Bioactivity : Chlorine and fluorine atoms in analogs (e.g., ) improve metabolic stability and target binding, while methoxy or benzyl groups modulate solubility .

Synthesis Efficiency : Microwave-assisted methods () and LiAlH4 reductions () are critical for high-yield production of oxazole carboxamides .

Therapeutic Potential: Oxazole derivatives show promise in oncology () and antimicrobial therapy (), with structural variations dictating specificity .

Biological Activity

N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The oxazole moiety is often associated with various therapeutic effects, including anti-inflammatory and antimicrobial properties. The specific structure of this compound allows for interactions with biological targets that may enhance its efficacy.

1. Antimicrobial Activity

Studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. Research on related compounds has shown that modifications in the benzyl or phenyl substituents can influence their effectiveness against various pathogens. For instance, certain benzoxazole derivatives have been evaluated against Gram-positive and Gram-negative bacteria, yielding minimal inhibitory concentrations (MIC) that indicate their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Bacillus subtilis |

| Compound B | 25 | Escherichia coli |

| Compound C | 10 | Pichia pastoris |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have shown promising results against different cancer cell lines, including colon (Caco-2), lung (A549), and breast cancer (MDA-MB-231) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: In Vitro Anticancer Evaluation

In a study evaluating the anticancer activity of related oxazole compounds, several derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the oxazole structure significantly impacted their potency.

Table 2: Anticancer Activity Results

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MDA-MB-231 |

| Compound D | 20 | A549 |

| Compound E | 12 | HepG2 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Research indicates that compounds in this class can modulate signaling pathways involved in cell growth and apoptosis. For example, studies suggest that these compounds may act as inhibitors of key enzymes or receptors involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole ring or the benzyl group can lead to significant changes in potency and selectivity against specific biological targets. Research has shown that electron-donating groups enhance antimicrobial activity, while certain hydrophobic substitutions improve anticancer efficacy .

Q & A

Q. What safety protocols mitigate risks during handling?

- Methodological Answer : Use PPE (nitrile gloves, EN 166-certified goggles) to prevent dermal/ocular exposure. Store at 2–8°C under argon to prevent hydrolysis. Spill containment requires neutralization with activated carbon (1 g per 10 mg compound). Waste disposal follows EPA guidelines for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.